Saikogenin D

Vue d'ensemble

Description

Saikogenin D est un composé triterpénoïde naturel isolé des racines de Bupleurum chinense, une plante médicinale traditionnelle. Il est connu pour ses propriétés anti-inflammatoires et a été étudié pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Saikogenin D peut être synthétisé par hydrolyse des saikosaponines, qui sont des glycosides présents dans les espèces de Bupleurum. Le processus d'hydrolyse implique l'utilisation d'hydrolases glycosidiques recombinantes qui présentent une activité de clivage des glycosides. Les enzymes BglPm et BglLk, clonées respectivement de Paenibacillus mucilaginosus et Lactobacillus koreensis, sont utilisées dans ce processus. La réaction est réalisée à des températures comprises entre 30–37 °C et un pH de 6,5–7,0 .

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction des saikosaponines de Bupleurum falcatum L. en utilisant la chromatographie liquide haute performance préparative. Les saikosaponines sont ensuite converties en this compound par hydrolyse enzymatique. Cette méthode garantit une pureté et un rendement élevés du composé .

Types de réactions :

Réduction : Il existe des informations limitées sur les réactions de réduction impliquant this compound.

Substitution : this compound peut participer à des réactions de substitution, en particulier en présence de réactifs spécifiques.

Réactifs et conditions courants :

Principaux produits :

Oxydation : Les principaux produits formés sont les époxiéicosanoïdes et les acides dihydroxyéicosatriénoïques.

4. Applications de la recherche scientifique

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions des triterpénoïdes.

5. Mécanisme d'action

This compound exerce ses effets en activant les époxygenases qui convertissent l'acide arachidonique en époxiéicosanoïdes et en acides dihydroxyéicosatriénoïques. Ces métabolites inhibent ensuite la production de prostaglandine E2, un médiateur clé de l'inflammation. De plus, this compound provoque une augmentation de la concentration intracellulaire en ions calcium due à la libération de calcium des réservoirs intracellulaires .

Composés similaires :

- Saikogenin F

- Saikogenin G

- Prosaikogenin F

- Prosaikogenin G

Comparaison : this compound est unique dans son double effet d'inhibition de la production de prostaglandine E2 et d'augmentation de la concentration intracellulaire en ions calcium. Bien que des composés similaires comme Saikogenin F et Saikogenin G présentent également des propriétés anti-inflammatoires, le mécanisme d'action spécifique de this compound impliquant l'activation de l'époxygenase le distingue .

Applications De Recherche Scientifique

Pharmacological Properties

Saikogenin D exhibits a range of bioactive effects, including:

- Anti-inflammatory : Inhibits the production of pro-inflammatory cytokines and mediates signaling pathways related to inflammation.

- Antitumor : Induces apoptosis in various cancer cell lines and inhibits tumor growth through multiple mechanisms.

- Hepatoprotective : Protects liver cells from damage caused by toxins and promotes liver health.

- Antiviral : Shows efficacy against several viral infections, including enterovirus A71.

Cancer Therapy

This compound has been extensively studied for its antitumor effects. It has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer types:

In vitro studies indicate that this compound sensitizes cancer cells to chemotherapeutic agents, enhancing their cytotoxic effects through reactive oxygen species-mediated apoptosis .

Anti-inflammatory Effects

Research shows that this compound can modulate immune responses by regulating T-helper cell balances and promoting M2 macrophage differentiation. This is particularly relevant in conditions like Hashimoto's thyroiditis, where it alleviates disease severity .

Hepatoprotection

This compound's hepatoprotective properties are well-documented. It mitigates liver damage from toxins and supports liver function by inhibiting inflammatory pathways and promoting cell survival mechanisms . Its effectiveness in managing chronic liver diseases has been highlighted in several studies.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- A study on its effects in glioma cells demonstrated enhanced enzymatic activities leading to reduced cell proliferation .

- Investigations into its antiviral properties revealed significant inhibition of enterovirus A71 replication, suggesting potential applications in treating viral infections .

Challenges and Future Directions

Despite promising results, research on this compound faces challenges such as limited clinical trials and the need for more comprehensive pharmacokinetic studies. Future research should focus on:

- Conducting extensive animal studies to better understand its efficacy and safety.

- Exploring synergistic effects with other therapeutic agents.

- Integrating traditional Chinese medicine practices with modern pharmacological approaches.

Mécanisme D'action

Saikogenin D exerts its effects by activating epoxygenases that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids. These metabolites then inhibit the production of prostaglandin E2, a key mediator of inflammation. Additionally, this compound causes an elevation of intracellular calcium ion concentration due to the release of calcium from intracellular stores .

Comparaison Avec Des Composés Similaires

- Saikogenin F

- Saikogenin G

- Prosaikogenin F

- Prosaikogenin G

Comparison: Saikogenin D is unique in its dual effect of inhibiting prostaglandin E2 production and elevating intracellular calcium ion concentration. While similar compounds like Saikogenin F and Saikogenin G also exhibit anti-inflammatory properties, this compound’s specific mechanism of action involving epoxygenase activation sets it apart .

Activité Biologique

Saikogenin D, a bioactive compound derived from Radix Bupleuri , is recognized for its significant biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Overview of this compound

This compound is a triterpene saponin glycoside that is produced through the hydrolysis of saikosaponins, primarily found in Bupleurum falcatum . The transformation of saikosaponins into saikogenins occurs via microbial action in the gut, leading to enhanced bioavailability and therapeutic efficacy.

Pharmacological Activities

1. Anticancer Effects

Numerous studies have highlighted the anticancer properties of this compound. For instance, research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines. A notable study assessed its effects on HCT116 colon cancer cells, revealing an IC50 value of approximately 14.21 μM for Saikosaponin D, suggesting moderate anti-cancer activity compared to other saponins .

Table 1: IC50 Values of Various Saponins on HCT116 Cells

| Compound | IC50 Value (μM) |

|---|---|

| Saikosaponin A | 2.83 |

| Saikosaponin D | 14.21 |

| Prosaikogenin F | 8.49 |

| Prosaikogenin G | 4.26 |

2. Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

- Regulation of Cell Cycle : Studies show that this compound enhances the radiosensitivity of hepatocellular carcinoma cells by modulating cell cycle checkpoints (G0/G1 and G2/M phases) .

- Inhibition of NF-κB Signaling : It has been found to enhance the anticancer potency of TNF-α by overcoming the undesirable activation of NF-κB signaling pathways in cancer cells .

Other Biological Activities

1. Anti-inflammatory Properties

This compound also exhibits significant anti-inflammatory effects. It has been shown to suppress alveolar epithelial cell apoptosis and epithelial-mesenchymal transition in pulmonary fibrosis models, indicating its potential for treating fibrotic diseases .

2. Neuroprotective Effects

Research indicates that this compound may protect against neurodegenerative diseases by modulating various pathways involved in inflammation and energy metabolism. This compound has been linked to improved outcomes in models of major depressive disorder (MDD) and Alzheimer's disease .

Case Studies

Several case studies have been conducted to evaluate the clinical efficacy of this compound:

- Study on Hepatocellular Carcinoma : In a rat model, this compound was administered to assess its effects on syndecan-2, matrix metalloproteinases, and tissue inhibitors in hepatocellular carcinoma. The results demonstrated a significant reduction in tumor growth markers .

- Pulmonary Fibrosis Model : Another study evaluated the effects of this compound on pulmonary fibrosis in vivo and in vitro, confirming its ability to reduce fibrosis markers and improve lung function .

Propriétés

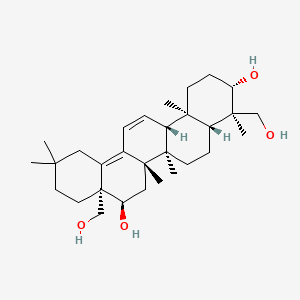

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVMEXLLPGQEV-IULQVHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Saikogenin D's anti-inflammatory effects?

A1: this compound indirectly inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This effect is not due to direct inhibition of cyclooxygenase, the enzyme responsible for PGE2 synthesis [, ]. Instead, this compound appears to activate epoxygenases, enzymes that convert arachidonic acid to epoxyeicosatrienoic acids (EETs) []. These EETs, specifically 11,12-EET, and their metabolite 11,12-dihydroxyeicosatrienoic acid (DHET), then act as secondary inhibitors of cyclooxygenase activity, leading to reduced PGE2 production [].

Q2: How does this compound impact intracellular calcium levels?

A2: this compound elevates intracellular free Ca2+ concentration ([Ca2+]i) in a concentration-dependent manner, even in the absence of extracellular calcium [, ]. This suggests it triggers calcium release from intracellular stores. Interestingly, this effect is not mediated by inositol triphosphate (IP3) receptors or ryanodine receptors, indicating a novel mechanism of action [].

Q3: What is the structural difference between this compound and its precursor, Prothis compound?

A3: Prothis compound is a glycoside of this compound. This means that this compound represents the aglycone structure, while Prothis compound has one or more sugar moieties attached to the aglycone [, ]. The specific glycosylation pattern can significantly impact the biological activity of these compounds [].

Q4: Is this compound the only bioactive compound found in Bupleurum chinense roots?

A4: No, Bupleurum chinense roots contain a variety of bioactive compounds. In addition to this compound, other saponins like saikosaponins A, B2, W, and Y have been isolated and found to inhibit NF-κB activity, a key regulator of inflammation []. The plant also contains polyacetylenes, some of which are being reported for the first time [].

Q5: Does the presence of a sugar moiety impact the biological activity of this compound?

A5: Yes, the presence and type of sugar moieties significantly influence the biological activity of this compound and its derivatives. For instance, while this compound itself shows a slight corticosterone secretion-inducing activity, its glycosylated form, Prothis compound, is inactive []. This highlights the importance of the balance between the sugar moiety and the aglycone for the specific biological activity [].

Q6: What analytical techniques are used to quantify this compound and related compounds?

A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique used for the simultaneous quantification of this compound and other saikosaponin derivatives in various matrices, including plant material and pharmaceutical preparations []. This method offers advantages over traditional LC methods in terms of sensitivity and specificity [].

Q7: Has this compound been tested in any animal models of disease?

A7: Yes, this compound has demonstrated protective effects against Pseudomonas aeruginosa infection in mice, highlighting its potential therapeutic value []. Additionally, studies using murine peritoneal macrophages have shown that this compound can activate these immune cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.